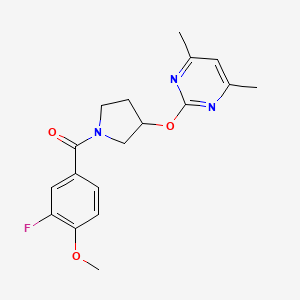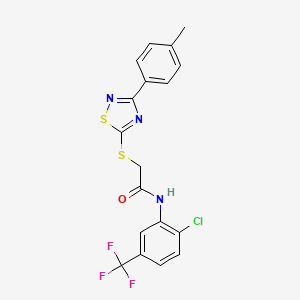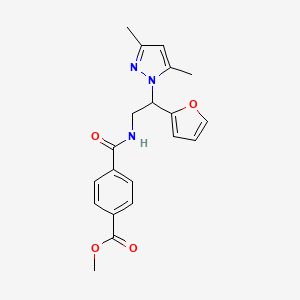
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a dimethylpyrimidin-2-yl group and a 3-fluoro-4-methoxyphenyl group. The presence of these groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is likely to adopt a puckered conformation due to the strain of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially make this compound a base. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could influence its solubility, boiling point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interactions
- Structural Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular geometry and potential intermolecular interactions. For instance, studies on similar methanone derivatives reveal intricate details of their crystal packing and hydrogen bonding patterns, essential for understanding their chemical behavior and reactivity (Butcher, Bakare, & John, 2006).
Development of Pharmaceutical Formulations
- Formulation Development : Research into the formulation of poorly water-soluble compounds provides a foundation for enhancing the bioavailability of drugs, including those structurally similar to the query compound. A study highlighted a precipitation-resistant solution formulation that increased in vivo exposure, which is crucial for early toxicological and clinical studies of new drugs (Burton et al., 2012).
Synthesis and Application in Imaging
- PET Imaging Agent Synthesis : The synthesis of PET imaging agents for diseases like Parkinson's disease illustrates the compound's relevance in creating diagnostic tools. A specific study synthesized a potential PET agent, underscoring the role of such compounds in developing new imaging techniques (Wang et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Organotin(IV) complexes derived from related methanone compounds have shown significant antibacterial activities, suggesting their potential as drug candidates. Such studies contribute to the discovery of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Material Synthesis and Analysis
- Material Synthesis : Research into the synthesis of boric acid ester intermediates with benzene rings, related to the query compound, provides insights into developing new materials with potential applications in various industries (Huang et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFKXFFQMXLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)




![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)
![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)

![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2817759.png)